molecular formula C15H13FO2 B6398599 3-(5-Fluoro-2-methylphenyl)-2-methylbenzoic acid, 95% CAS No. 1261939-56-3

3-(5-Fluoro-2-methylphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6398599
CAS RN: 1261939-56-3
M. Wt: 244.26 g/mol
InChI Key: CIEFFTIQYIUNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Fluoro-2-methylphenyl)-2-methylbenzoic acid, 95% (also known as 5-Fluoro-2-methylbenzoic acid, 95%) is a fluorinated organic compound that has been used in a variety of applications in scientific research. It is a white solid with a melting point of 82-84°C and is soluble in organic solvents such as ethanol, methanol, and acetone. This compound has been used as a starting material in organic synthesis and has been found to have a range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal effects.

Scientific Research Applications

3-(5-Fluoro-2-methylphenyl)-2-methylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a starting material for the synthesis of fluorinated compounds, which have a range of applications in the fields of medicinal chemistry and drug development.
In addition, this compound has been used in a variety of biological studies, including studies of the mechanism of action of various drugs and the biochemical and physiological effects of various compounds. It has also been used in studies of the metabolism of various compounds and the pharmacokinetics of various drugs.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methylphenyl)-2-methylbenzoic acid, 95% is not fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in the biosynthesis of various compounds, including fatty acids and cholesterol. It is also believed to have anti-inflammatory and anti-bacterial effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-Fluoro-2-methylphenyl)-2-methylbenzoic acid, 95% are not fully understood. However, it has been found to have anti-inflammatory, anti-bacterial, and anti-fungal effects. It has also been found to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and cholesterol.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(5-Fluoro-2-methylphenyl)-2-methylbenzoic acid, 95% in laboratory experiments include its high purity, its low cost, and its availability. It is also a relatively safe compound to handle, as it is not highly toxic or volatile. However, it is important to note that this compound should not be used in experiments involving human or animal subjects, as its effects in such experiments have not been studied.

Future Directions

Given the potential of 3-(5-Fluoro-2-methylphenyl)-2-methylbenzoic acid, 95% in scientific research, there are a number of potential future directions for its use. These include further studies into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further studies into its mechanism of action and its potential interactions with other compounds could provide valuable insights into its use in drug discovery and development. Finally, further research into its synthesis and its potential uses in organic synthesis could lead to the development of more efficient and cost-effective methods of synthesis.

Synthesis Methods

The synthesis of 3-(5-Fluoro-2-methylphenyl)-2-methylbenzoic acid, 95% can be achieved by a variety of methods. One common method is the reaction of 5-fluoro-2-methylbenzoic acid with an alkyl halide, such as ethyl bromide, in the presence of a base, such as sodium hydroxide. This reaction produces the desired product in good yield. Other methods, such as the reaction of 5-fluoro-2-methylbenzoic acid with an alkyl sulfonate in the presence of a base, can also be used to synthesize the desired compound.

properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-6-7-11(16)8-14(9)12-4-3-5-13(10(12)2)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEFFTIQYIUNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=C(C(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689328
Record name 5'-Fluoro-2,2'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261939-56-3
Record name 5'-Fluoro-2,2'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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